Product packaging for 6-Hydroxy Ondansetron(Cat. No.:CAS No. 110708-17-3)

6-Hydroxy Ondansetron

Cat. No.: B029587
CAS No.: 110708-17-3
M. Wt: 309.4 g/mol
InChI Key: LMMFEGYKXLPLFC-UHFFFAOYSA-N
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Description

6-Hydroxy Ondansetron is a primary oxidative metabolite of the widely used antiemetic drug, Ondansetron. This compound is of significant interest in pharmacological and pharmacokinetic research, serving as a critical reference standard and analytical tool for quantifying drug metabolism and exposure in in vitro and in vivo studies. Its primary research value lies in elucidating the metabolic fate of Ondansetron, understanding the role of cytochrome P450 enzymes (particularly CYP3A4), and correlating metabolite levels with therapeutic efficacy or pharmacokinetic profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19N3O2 B029587 6-Hydroxy Ondansetron CAS No. 110708-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-3-5-16-17(18(12)23)14-9-13(22)4-6-15(14)20(16)2/h4,6-9,12,22H,3,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMFEGYKXLPLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603018
Record name 6-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110708-17-3
Record name 1,2,3,9-Tetrahydro-6-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110708-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxyondansetron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110708173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXYONDANSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C5DG1282Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Enzymatic Biotransformation and Metabolic Pathways of Ondansetron Leading to 6 Hydroxy Ondansetron

The conversion of Ondansetron (B39145) into its various metabolites, including 6-Hydroxy Ondansetron, is a complex process primarily facilitated by enzymatic reactions within the body. This biotransformation is crucial for the clearance and excretion of the drug.

Hepatic Metabolism of Ondansetron: A Comprehensive Overview

Ondansetron undergoes extensive metabolism, with the liver being the principal organ responsible for its biotransformation nih.gov. Hepatic metabolism accounts for approximately 95% of Ondansetron's clearance from the body. The drug is subject to first-pass metabolism in the liver, which significantly reduces the bioavailability of orally administered Ondansetron to about 60% nih.gov.

The primary cellular sites for Ondansetron metabolism are the hepatocytes, which are the main functional cells of the liver. Within these cells, the key reactions occur in the smooth endoplasmic reticulum, a cellular compartment rich in the enzymes required for drug metabolism.

Oxidative Biotransformation Mechanisms

The metabolism of Ondansetron is predominantly carried out through oxidative reactions. These processes are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The main oxidative pathway is hydroxylation, which involves the introduction of a hydroxyl (-OH) group onto the Ondansetron molecule. This initial step is a phase I metabolic reaction, which generally serves to increase the water solubility of the compound and prepare it for subsequent phase II conjugation reactions, such as glucuronidation or sulfation, before excretion nih.govhee.nhs.uk.

The chemical structure of Ondansetron features an indole (B1671886) ring, which is the primary site of hydroxylation. This metabolic process can occur at three main positions on the indole ring: the 6, 7, and 8 positions nih.govclinpgx.org. This results in the formation of three hydroxylated metabolites: this compound, 7-Hydroxy Ondansetron, and 8-Hydroxy Ondansetron. Among these, 7-Hydroxy Ondansetron and 8-Hydroxy Ondansetron are the predominant metabolites found in circulation, while this compound is formed in smaller quantities nih.govnih.govclinpgx.org.

Role of Cytochrome P450 (CYP) Isoenzymes in 6-Hydroxylation

The hydroxylation of Ondansetron is not carried out by a single enzyme but rather by a collection of CYP isoenzymes. The involvement of multiple enzymes ensures efficient metabolism of the drug.

CYP IsoenzymeRole in Ondansetron Metabolism
CYP3A4 Plays a predominant role in the overall turnover of Ondansetron clinpgx.org.
CYP1A2 Involved in the formation of the major metabolites, 7- and 8-Hydroxy Ondansetron clinpgx.orgclinpgx.org.
CYP2D6 Contributes to the metabolism of Ondansetron, although its role is considered relatively minor in vivo clinpgx.orgnih.govclinpgx.org.
CYP1A1 Capable of metabolizing Ondansetron as demonstrated in in vitro studies clinpgx.orgnih.gov.

Quantitative Yields of this compound Relative to Other Hydroxylated Metabolites

Relative Abundance of Ondansetron Hydroxylated Metabolites
MetabolitePercentage of Metabolism
8-Hydroxy Ondansetron40%
7-Hydroxy Ondansetron<20%
This compound<5%

Conjugation Reactions of Hydroxylated Metabolites

Following the initial hydroxylation, the resulting metabolites, including this compound, undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the hydroxyl group, which increases their water solubility and facilitates their excretion from the body, primarily in the urine. clinpgx.orgdrugbank.com

Glucuronidation of Ondansetron Metabolites

Glucuronidation is a major conjugation pathway for the hydroxylated metabolites of ondansetron. drugbank.comhee.nhs.uk In this process, glucuronic acid is attached to the hydroxyl group of this compound, as well as the other hydroxylated metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are pharmacologically inactive and readily eliminated. Studies have shown that glucuronide conjugates are major urinary metabolites of ondansetron. drugbank.com

Sulfation of Ondansetron Metabolites

In addition to glucuronidation, sulfation is another important conjugation reaction for the hydroxylated metabolites of ondansetron. drugbank.comhee.nhs.uk This pathway involves the transfer of a sulfonate group to the hydroxyl moiety of metabolites like this compound. The resulting sulfate (B86663) conjugates are also highly water-soluble and easily excreted. clinpgx.org Along with glucuronide conjugates, sulfate conjugates represent a significant portion of the excreted metabolites of ondansetron. drugbank.com

Pharmacological Significance and Bioactivity Assessment of 6 Hydroxy Ondansetron

Comparative Pharmacological Relevance Among Ondansetron (B39145) Metabolites

Ondansetron is metabolized into three main hydroxylated metabolites: 8-Hydroxy Ondansetron, 7-Hydroxy Ondansetron, and 6-Hydroxy Ondansetron. nih.govmdpi.comnih.gov Of these, 8-Hydroxy Ondansetron is the major metabolite, accounting for approximately 40% of metabolism, followed by 7-Hydroxy Ondansetron at less than 20%, and this compound at less than 5%. nih.govmdpi.comnih.gov

While 8-Hydroxy Ondansetron is the most abundant metabolite, it is rapidly metabolized to glucuronide and sulfate (B86663) conjugates in the liver. nih.gov This rapid conjugation leads to low blood concentrations of the active form, resulting in a very small contribution to ondansetron's antiemetic activity. nih.gov Similarly, 7-Hydroxy Ondansetron and this compound are also subject to conjugation and are present in even lower concentrations. nih.govnih.gov

Metabolite Percentage of Metabolism Contribution to Antiemetic Activity Reason for Limited Contribution
8-Hydroxy Ondansetron~40% nih.govmdpi.comnih.govVery small nih.govRapid conjugation to inactive forms, leading to low plasma concentrations of the active metabolite. nih.gov
7-Hydroxy Ondansetron<20% nih.govmdpi.comnih.govNegligibleLower abundance than 8-Hydroxy Ondansetron and subsequent conjugation. nih.govnih.gov
This compound<5% nih.govmdpi.comnih.govNegligibleLowest abundance of the hydroxylated metabolites and subsequent conjugation. nih.govnih.gov

Pharmacogenomic Influences and Inter Individual Variability in 6 Hydroxy Ondansetron Formation

Impact of Cytochrome P450 Genetic Polymorphisms on Ondansetron (B39145) Metabolism

The metabolism of ondansetron is carried out by several cytochrome P450 (CYP) enzymes in the liver, where it is converted to hydroxylated metabolites such as 6-hydroxyondansetron, 7-hydroxyondansetron, and 8-hydroxyondansetron. clinpgx.orgnih.gov These metabolites are subsequently conjugated and excreted. clinpgx.org The primary enzymes involved are CYP3A4, CYP1A2, and CYP2D6. hee.nhs.uknih.gov While CYP3A4 is considered to mediate the majority of ondansetron metabolism, CYP2D6 plays a significant role, accounting for approximately 30% of the process. clinpgx.orgnih.gov

The gene encoding the CYP2D6 enzyme is highly polymorphic, meaning it has many different versions (alleles) in the human population. nih.gov These genetic variations can result in enzymes with normal, decreased, increased, or no function at all. mydruggenome.org Consequently, polymorphisms in the CYP2D6 gene are a major source of inter-individual variability in the pharmacokinetics of ondansetron and the formation of its metabolites. nih.govresearchgate.net

CYP2D6 Phenotypes and their Influence on Ondansetron Exposure

Based on their CYP2D6 genotype, individuals can be classified into distinct metabolizer phenotypes, which directly correlates with their ability to metabolize ondansetron and thus affects the exposure to the parent drug. mydruggenome.org

Ultra-rapid Metabolizers (UMs): These individuals carry multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity. nih.gov This results in accelerated metabolism and clearance of ondansetron, leading to lower plasma concentrations of the drug. hee.nhs.uk Studies have shown that CYP2D6 UMs have a lower area under the plasma concentration-time curve (AUC) for ondansetron. researchgate.net This rapid breakdown can lead to decreased efficacy. clinpgx.orgresearchgate.net

Normal Metabolizers (NMs): Also referred to as extensive metabolizers, these individuals have two copies of normal-function alleles and exhibit expected, efficient metabolism of ondansetron. mydruggenome.org

Intermediate Metabolizers (IMs): IMs typically carry one decreased-function and one no-function allele, or two decreased-function alleles, resulting in reduced metabolic capacity compared to NMs. nih.gov

Poor Metabolizers (PMs): PMs have two no-function CYP2D6 alleles, leading to a significant deficiency in the enzyme's activity. nih.gov This results in reduced clearance and consequently higher plasma concentrations of ondansetron. researchgate.net

The clinical implications of these phenotypes on ondansetron exposure are well-documented. For instance, CYP2D6 ultra-rapid metabolizers have been observed to have the highest incidence of vomiting after receiving ondansetron in a postoperative setting, indicating lower drug efficacy due to reduced exposure. nih.gov Conversely, while poor metabolizers have higher serum concentrations of ondansetron, studies have not found a significant difference in clinical response compared to normal metabolizers. nih.govresearchgate.net

Influence of CYP2D6 Phenotype on Ondansetron Metabolism and Exposure
CYP2D6 PhenotypeTypical Genotype ExampleEnzyme ActivityImpact on Ondansetron MetabolismEffect on Ondansetron Plasma Exposure (AUC)
Ultra-rapid Metabolizer (UM)Gene duplication of functional alleles (e.g., 1xN, *2xN)IncreasedIncreased metabolism and clearance. hee.nhs.ukDecreased. researchgate.net
Normal Metabolizer (NM)Two normal function alleles (e.g., *1/1, 1/2)NormalNormal metabolism. mydruggenome.orgNormal.
Intermediate Metabolizer (IM)One decreased and one no-function allele (e.g., 4/41)DecreasedReduced metabolism compared to NMs. nih.govIncreased. nih.gov
Poor Metabolizer (PM)Two no-function alleles (e.g., 4/4, 5/5)None or very lowSignificantly reduced metabolism and clearance. nih.govIncreased. researchgate.net

Compensatory Metabolic Pathways in CYP2D6 Deficiency

In individuals with CYP2D6 deficiency (i.e., poor metabolizers), the body utilizes other enzymatic pathways to metabolize ondansetron. Ondansetron is a substrate for multiple CYP enzymes, including CYP3A4, CYP1A1, and CYP1A2, in addition to CYP2D6. nih.govnih.gov In the absence of functional CYP2D6, these other enzymes can compensate for the metabolic workload. hee.nhs.uk Specifically, CYP3A4 and CYP1A2 are major contributors to ondansetron's hydroxylation to form metabolites like 7-hydroxyondansetron and 8-hydroxyondansetron. clinpgx.orgmdpi.com While 6-hydroxy ondansetron is a minor metabolite, its formation is also handled by this network of CYP enzymes. mdpi.com The existence of these multiple, somewhat redundant metabolic pathways explains why CYP2D6 poor metabolizers can still effectively clear the drug, albeit at a slower rate, and why the clinical impact is less pronounced than in ultra-rapid metabolizers where the drug is cleared too quickly. hee.nhs.uknih.gov

Role of Drug Transporter Gene Polymorphisms (e.g., ABCB1) in Ondansetron Disposition and Metabolite Excretion

Beyond metabolizing enzymes, genetic variations in drug transporter proteins also play a role in the pharmacokinetics of ondansetron. The ABCB1 gene encodes for P-glycoprotein (P-gp), an efflux transporter pump found in many tissues, including the blood-brain barrier. mednemo.it P-gp actively transports a wide range of substances out of cells. Ondansetron is a known substrate for P-gp. mednemo.it

Polymorphisms in the ABCB1 gene can alter the expression and function of P-gp, thereby influencing the distribution and disposition of ondansetron in the body, including its access to the central nervous system. mednemo.itjcpsp.pk Several studies have investigated the association between ABCB1 polymorphisms (such as C3435T and G2677T/A) and ondansetron efficacy. The findings suggest that these genetic variations can affect patient response. mednemo.itjcpsp.pk For example, some studies have found that patients with the 3435TT and 2677TT genotypes have a better response to ondansetron, suggesting that variations in P-gp function may alter the drug's concentration at its site of action. mednemo.itjcpsp.pk This implies that polymorphisms in ABCB1 contribute to the inter-individual variability in ondansetron disposition, which would also affect the subsequent excretion of its metabolites. mednemo.it

Impact of Selected ABCB1 Polymorphisms on Ondansetron
Gene (Protein)PolymorphismReported Association with Ondansetron
ABCB1 (P-glycoprotein)c.3435C>T (rs1045642)The TT genotype has been associated with a better response to ondansetron and a lower incidence of nausea and vomiting in some patient populations. mednemo.itjcpsp.pk
c.2677G>T/A (rs2032582)The TT genotype was associated with a lower incidence of postoperative nausea and vomiting, suggesting enhanced ondansetron efficacy. mednemo.it

Q & A

Basic Research: What analytical methods are recommended for identifying and quantifying 6-Hydroxy Ondansetron in pharmacokinetic studies?

Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used for quantifying this compound. For enhanced resolution of polar metabolites, titania-based stationary phases or UPLC (ultra-performance liquid chromatography) coupled with mass spectrometry (LC-MS/MS) are recommended. Method validation should include specificity, linearity, accuracy, precision, and robustness, adhering to ICH guidelines. For trace-level detection (e.g., in plasma), chemical derivatization with glyoxal may improve sensitivity .

Advanced Research: How do enantiomeric impurities of this compound impact analytical method development for regulatory compliance?

Methodological Answer:
Enantiomeric impurities require chiral separation techniques, such as chiral stationary phase HPLC or capillary electrophoresis. The USP Resolution Mixture RS for Ondansetron includes this compound as a related compound, necessitating method specificity to distinguish it from other hydroxylated metabolites (e.g., 7- and 8-hydroxy derivatives). Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are critical to identify potential impurities and validate stability-indicating methods .

Basic Research: What is the metabolic pathway of this compound, and how does its pharmacokinetic profile compare to other hydroxylated metabolites?

Methodological Answer:
this compound is a minor oxidative metabolite (<5% of total metabolites) formed via hepatic cytochrome P450 enzymes. In contrast, 8-Hydroxy Ondansetron (40% of metabolites) is the primary active metabolite, rapidly conjugated to glucuronides/sulfates. Pharmacokinetic studies in rabbits and humans using UPLC demonstrate low bioavailability of this compound due to rapid clearance, requiring sensitive bioanalytical methods for accurate quantification .

Advanced Research: What experimental models are suitable for studying the pharmacodynamic interactions of this compound with 5-HT3 receptors?

Methodological Answer:
The ipecac-induced emesis model in humans or cisplatin-induced emesis in rats can assess 5-HT3 receptor antagonism. Time-to-event pharmacodynamic modeling, incorporating hazard functions for emesis, quantifies the relationship between plasma concentrations of this compound and antiemetic efficacy. For alcohol dependence studies, cue-induced ventral striatum activation models in rodents or fMRI in humans evaluate dopamine modulation .

Basic Research: How does this compound contribute to method validation for ANDA submissions?

Methodological Answer:
As a pharmacopeial reference standard, this compound is used in forced degradation studies to validate stability-indicating methods. Comparative dissolution profiling of ondansetron formulations (e.g., gel vs. IV) must account for metabolite interference. Cross-validation with USP/EP standards ensures traceability, with acceptance criteria for impurity thresholds (e.g., ≤0.15% for related compounds) .

Advanced Research: What are the implications of this compound’s low abundance in bioanalytical studies exploring ondansetron-drug interactions?

Methodological Answer:
Low plasma levels of this compound (<5 ng/mL) necessitate high-sensitivity LC-MS/MS methods to avoid false-negative interactions. For example, co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may increase its systemic exposure. Population pharmacokinetic models incorporating covariates (e.g., hepatic function, genetic polymorphisms) are essential to predict metabolite accumulation in special populations .

Basic Research: How is this compound isolated and characterized during impurity profiling of ondansetron formulations?

Methodological Answer:
Isolation involves preparative chromatography using C18 columns with mobile phases optimized for polar metabolites. Structural elucidation via NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) confirms the hydroxylation site. Comparative spectral data against USP reference materials are critical for regulatory compliance .

Advanced Research: What statistical approaches resolve contradictions in dose-response data for ondansetron metabolites like this compound?

Methodological Answer:
Bayesian hierarchical models account for inter-study heterogeneity (e.g., multicenter trials with varying protocols). Sensitivity analyses exclude outliers, as seen in postoperative nausea trials where exclusion of a single trial resolved discrepancies in nausea vs. vomiting efficacy. Meta-regression adjusts for covariates like emetogenicity of chemotherapy regimens .

Basic Research: What quality control parameters are critical for synthesizing this compound as a reference standard?

Methodological Answer:
Key parameters include purity (>98% by HPLC), residual solvent levels (e.g., ≤0.5% for acetonitrile), and absence of genotoxic impurities (e.g., alkylating agents). Stability studies under accelerated (40°C/75% RH) and long-term conditions ensure compliance with ICH Q6A guidelines. Batch-to-batch consistency is verified via comparative dissolution testing .

Advanced Research: How does this compound’s stereochemistry influence its interaction with 5-HT3 receptor subtypes?

Methodological Answer:
Molecular docking studies using cryo-EM structures of 5-HT3 receptors reveal that the (R)-enantiomer of this compound exhibits higher binding affinity due to favorable hydrogen bonding with Tyr234. In vitro electrophysiology assays (e.g., patch-clamp on HEK293 cells expressing 5-HT3A receptors) quantify inhibitory potency (IC50), with chiral chromatography separating enantiomers for individual activity profiling .

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Reactant of Route 1
6-Hydroxy Ondansetron
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.